2-(4-hexoxyphenoxy)acetic Acid
CAS No.: 27529-82-4
Cat. No.: VC2191569
Molecular Formula: C14H20O4
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27529-82-4 |
---|---|
Molecular Formula | C14H20O4 |
Molecular Weight | 252.31 g/mol |
IUPAC Name | 2-(4-hexoxyphenoxy)acetic acid |
Standard InChI | InChI=1S/C14H20O4/c1-2-3-4-5-10-17-12-6-8-13(9-7-12)18-11-14(15)16/h6-9H,2-5,10-11H2,1H3,(H,15,16) |
Standard InChI Key | PSCQGHGIYAWQST-UHFFFAOYSA-N |
SMILES | CCCCCCOC1=CC=C(C=C1)OCC(=O)O |
Canonical SMILES | CCCCCCOC1=CC=C(C=C1)OCC(=O)O |
Introduction
Chemical Structure and Nomenclature
Structural Analysis
2-(4-hexoxyphenoxy)acetic acid belongs to the broader family of phenoxyacetic acid derivatives. Its molecular structure consists of three key components: a carboxylic acid group (acetic acid moiety), a phenoxy linker, and a para-substituted hexoxy chain. This architectural arrangement creates a molecule with amphiphilic characteristics, featuring both hydrophilic (carboxylic acid) and hydrophobic (hexoxy chain) regions. The presence of the hexoxy chain at the para position of the phenoxy group likely confers specific physicochemical properties that distinguish it from other phenoxyacetic acid derivatives.
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is 2-(4-hexoxyphenoxy)acetic acid, which accurately describes its structural composition. The molecular formula can be represented as C₁₄H₂₀O₄, reflecting the presence of 14 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms. The structural arrangement involves an acetic acid group connected to a phenoxy moiety, which in turn bears a hexoxy substituent at the para position.
Physical and Chemical Properties
Based on structural analysis and comparison with related compounds, the following table presents the estimated physicochemical properties of 2-(4-hexoxyphenoxy)acetic acid:
Property | Value | Note |
---|---|---|
Molecular Weight | 252.31 g/mol | Calculated from molecular formula C₁₄H₂₀O₄ |
Physical State | Solid (at room temperature) | Based on similar phenoxyacetic acid derivatives |
Solubility | Partially soluble in water; soluble in organic solvents | Due to amphiphilic nature |
LogP | Approximately 3.2-3.8 | Estimated based on structural features |
Melting Point | Estimated 85-95°C | Predicted based on similar structures |
pKa | Approximately 3.8-4.2 | Estimated for carboxylic acid group |
Topological Polar Surface Area | Approximately 55-65 Ų | Based on oxygen-containing functional groups |
The compound likely exhibits amphiphilic behavior due to its polar carboxylic acid group and non-polar hexoxy chain, potentially enabling interactions with both hydrophilic and hydrophobic environments.
Synthesis and Preparation Methods
Etherification-Based Synthesis
A plausible synthetic route would involve a two-step process:
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First, the preparation of 4-hexoxyphenol via Williamson ether synthesis between 4-hydroxyphenol (hydroquinone) and 1-bromohexane or hexyl tosylate in the presence of a base.
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Second, the etherification of the resulting 4-hexoxyphenol with chloroacetic acid or bromoacetic acid under basic conditions to form the target 2-(4-hexoxyphenoxy)acetic acid.
This approach is supported by the established synthetic methodologies for phenoxyacetic acid derivatives, which commonly involve alkali-catalyzed etherification reactions .
Reaction Conditions and Optimization
The synthesis would likely require specific reaction conditions to achieve optimal yields and purity. Based on analogous phenoxyacetic acid preparations, the following conditions might be suitable:
Reaction Step | Reagents | Conditions | Catalyst | Expected Yield |
---|---|---|---|---|
Hexoxy Chain Introduction | Hydroquinone, 1-bromohexane, Base (K₂CO₃) | 70-80°C, 6-8 hours | Phase transfer catalyst (optional) | 75-85% |
Acetic Acid Moiety Attachment | 4-hexoxyphenol, Chloroacetic acid, Base (NaOH) | 80-90°C, 3-5 hours | None | 70-80% |
Purification | Acidification, Recrystallization | pH 2-3, appropriate solvent | None | 85-95% |
The synthesis process would need to be optimized to minimize side reactions, particularly the potential for di-substitution or oxidation of the phenolic intermediate. Control of stoichiometry, temperature, and reaction time would be critical for achieving high yields and purity.
Applications and Significance
Surface-Active Properties
The amphiphilic nature of the compound, with its hydrophilic carboxylic acid head and hydrophobic hexoxy tail, suggests potential application as a surfactant or emulsifier in specialized industrial formulations. This structural characteristic might enable the compound to function at interfaces between aqueous and organic phases.
Coordination Chemistry
The carboxylic acid group could serve as a ligand for metal coordination, potentially forming complexes with various metal ions. Such complexes might find applications in catalysis or material science.
Biological and Pharmaceutical Relevance
The structural features of 2-(4-hexoxyphenoxy)acetic acid suggest several potential biological activities:
Potential Activity | Structural Basis | Comparable Compounds |
---|---|---|
Enzyme Inhibition | Carboxylic acid group as a binding motif | Phenoxyacetic acid-based enzyme inhibitors |
Membrane Interaction | Amphiphilic structure with lipophilic chain | Lipid-soluble phenoxy derivatives |
Signal Transduction Modulation | Phenoxyacetic acid scaffold | Phenoxyacetic acid-based receptor modulators |
While specific biological activities would require experimental validation, the structural similarities to known bioactive compounds suggest potential pharmaceutical relevance.
Structure-Activity Relationships
Structural Determinants of Activity
The activity profile of 2-(4-hexoxyphenoxy)acetic acid would likely be influenced by several structural features:
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The carboxylic acid group, which can participate in hydrogen bonding and ionic interactions
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The phenoxy linker, providing a rigid scaffold and potential π-interactions
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The hexoxy chain, conferring lipophilicity and membrane permeability
These structural elements would collectively determine the compound's interaction with potential biological targets, including proteins, receptors, and cellular membranes.
Comparative Analysis with Related Compounds
2-(4-hexoxyphenoxy)acetic acid shares structural similarities with several classes of compounds, including phenoxyacetic acid herbicides and pharmaceutical agents. The table below presents a comparative analysis:
This comparative analysis highlights both the common features and distinguishing characteristics that would influence the compound's biological and physicochemical behavior.
Analytical Methods and Characterization
Spectroscopic Analysis
The characterization of 2-(4-hexoxyphenoxy)acetic acid would typically involve multiple spectroscopic techniques. Based on its structure, the following spectral features would be expected:
NMR Spectroscopy
The proton NMR spectrum would likely show:
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A broad signal at ~10-12 ppm (carboxylic acid proton)
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A singlet at ~4.5-4.7 ppm (methylene protons adjacent to carboxyl)
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Two sets of doublets at ~6.8-7.2 ppm (aromatic protons)
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A triplet at ~3.9 ppm (methylene adjacent to oxygen in hexoxy chain)
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Complex signals at ~1.2-1.8 ppm (internal methylene groups in hexoxy chain)
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A triplet at ~0.9 ppm (terminal methyl of hexoxy chain)
Infrared Spectroscopy
Key infrared absorptions would include:
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A broad band at ~3000-3500 cm⁻¹ (O-H stretching of carboxylic acid)
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A strong band at ~1720-1740 cm⁻¹ (C=O stretching)
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Bands at ~1200-1250 cm⁻¹ and ~1040-1080 cm⁻¹ (C-O stretching)
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Bands at ~2850-2950 cm⁻¹ (C-H stretching)
Future Research Directions
Synthetic Optimization
Further research could focus on developing efficient and environmentally friendly synthetic routes for 2-(4-hexoxyphenoxy)acetic acid. Green chemistry approaches, including the use of renewable feedstocks, catalytic processes, and solvent-free reactions, could enhance the sustainability of its production.
Biological Activity Screening
Comprehensive screening of the compound's biological activities would provide valuable insights into its potential applications. Studies on enzyme inhibition, receptor binding, and cellular effects would help elucidate its biological profile and potential therapeutic relevance.
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